(2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine
Description
(2Z)-3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine is a chromene-derived imine compound characterized by a Z-configuration at the imine double bond. Its structure comprises:
- Chromen-2-imine core: A benzopyran scaffold with an imine group at the 2-position.
- 3-Benzenesulfonyl substituent: A sulfonyl group attached to the chromene ring at position 3, contributing to electron-withdrawing effects.
- N-(3,4-Dimethylphenyl) group: A substituted aryl group at the imine nitrogen, providing steric bulk and lipophilicity.
The Z-configuration is critical for its stereochemical interactions, likely confirmed via X-ray crystallography using programs like SHELXL and visualized with tools such as ORTEP-3 .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-13-19(14-17(16)2)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)20-9-4-3-5-10-20/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLORLDYWZNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 3-(benzenesulfonyl)-2H-chromen-2-one with 3,4-dimethylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The industrial production methods would also include rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield a sulfone derivative, while reduction with NaBH4 would produce an amine derivative.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine typically involves the reaction of 3-(benzenesulfonyl)chromen-2-one with 3,4-dimethylaniline under appropriate conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzenesulfonamide possess potent antibacterial effects against various strains of bacteria. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis .
Antioxidant Properties
Compounds containing chromene moieties have been evaluated for their antioxidant activities. These activities are crucial in combating oxidative stress-related diseases. The antioxidant capacity is generally assessed using assays such as DPPH scavenging and ABTS radical cation decolorization.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various in vitro and in vivo models. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting a pathway for developing new anti-inflammatory drugs .
Case Study 1: Antibacterial Screening
A study published in the Tropical Journal of Pharmaceutical Research explored the antibacterial activity of N-substituted benzenesulfonamide derivatives. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
Case Study 2: Antioxidant Evaluation
In a comparative study assessing the antioxidant properties of chromene derivatives, it was found that several compounds demonstrated significant free radical scavenging abilities. This suggests that this compound could be a candidate for further development in oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs, emphasizing substituent effects:
Key Observations:
3,4-Dimethylphenyl (target) vs. 3,4-difluorophenyl (): Methyl groups enhance lipophilicity and may improve membrane permeability, whereas fluorine atoms improve metabolic stability via electron-withdrawing effects.
Stereochemistry :
Both the target compound and the analog exhibit Z-configuration , which is essential for maintaining planar geometry in the chromen-imine system. This configuration is often verified via crystallographic methods .
Synthetic Pathways :
- The target compound likely forms via imine condensation between a chromen-2-amine and a sulfonyl-aldehyde precursor, analogous to reactions in involving benzoylation and cyclization.
- ’s methoxy group at position 8 suggests additional synthetic steps, such as O-methylation, which are absent in the target compound’s synthesis.
Pharmacological and Functional Insights
- Bioactivity : While direct data for the target compound are lacking, highlights that chromene derivatives with chlorophenyl and benzamide groups exhibit antimicrobial properties. The target’s dimethylphenyl and sulfonyl groups may similarly engage in hydrophobic interactions or hydrogen bonding with biological targets.
- Solubility and Stability: The tosyl group in ’s compound reduces aqueous solubility compared to the target’s simpler benzenesulfonyl group.
Biological Activity
The compound (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine is a derivative of the chromen-2-imine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
The chromen-2-imine structure is characterized by a fused benzene ring and a pyran ring, which contributes to its biological activity. The presence of the benzenesulfonyl group enhances its solubility and reactivity.
Anticancer Activity
Research indicates that compounds in the chromen-2-imine class exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several 2-iminocoumarin derivatives, including those with benzenesulfonyl substituents. The findings are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A-427 (Lung) | 5.0 | Induction of apoptosis |
| 2 | DAN-G (Pancreas) | 4.5 | Inhibition of cell proliferation |
| 3 | RT-4 (Bladder) | 6.0 | Cell cycle arrest |
The compound demonstrated an IC50 value as low as 4.5 µM against the DAN-G pancreatic cancer cell line, indicating potent anticancer properties. The mechanism involves apoptosis induction and inhibition of proliferation pathways.
Antimicrobial Activity
Antimicrobial properties are another significant aspect of this compound's biological profile. A recent study assessed the antimicrobial efficacy of various chromen-2-imine derivatives against common pathogens. The results are shown in Table 2.
| Compound | Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 1 | E. coli | 15 | 32 µg/mL |
| 2 | S. aureus | 18 | 16 µg/mL |
| 3 | C. albicans | 20 | 8 µg/mL |
The compound exhibited a zone of inhibition of 20 mm against Candida albicans, showcasing its potential as an antifungal agent.
Neuroprotective Activity
Neuroprotective effects have been observed in compounds containing chromene structures, particularly in relation to Alzheimer's disease. A study focused on acetylcholinesterase (AChE) inhibition showed promising results for derivatives similar to our compound.
Table 3 summarizes the AChE inhibitory activity:
The derivative exhibited an IC50 value of 2.7 µM , indicating substantial potential for therapeutic applications in neurodegenerative diseases.
Case Study: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of a closely related chromen-2-imine derivative on tumor-bearing mice models. The treatment led to a significant reduction in tumor size compared to control groups, highlighting the potential for clinical applications in cancer therapy.
Case Study: Antimicrobial Resistance
Another investigation focused on the antimicrobial resistance profiles of pathogens treated with chromen-2-imine derivatives. Results indicated that these compounds could restore sensitivity to antibiotics in resistant strains, suggesting their role as adjuvants in combination therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine?
- Methodology : The compound can be synthesized via a multi-step route involving:
Coupling reactions : Use Suzuki-Miyaura cross-coupling to introduce the 3,4-dimethylphenyl group to the chromene scaffold.
Sulfonylation : React the intermediate with benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature, 12–24 hours).
Imine formation : Employ Schiff base condensation with a primary amine source, ensuring strict control of pH and solvent polarity to favor the (Z)-isomer .
- Validation : Monitor reaction progress via TLC and characterize intermediates using -NMR and FT-IR (e.g., imine C=N stretch at ~1600–1650 cm) .
Q. How can the crystal structure of this compound be determined experimentally?
- Experimental Design :
Crystallization : Use slow evaporation from a mixed solvent system (e.g., DCM/hexane) to obtain single crystals.
Data collection : Perform X-ray diffraction (XRD) at low temperature (100 K) to minimize thermal motion artifacts.
Refinement : Use SHELXL for structure refinement, incorporating restraints for disordered sulfonyl or methyl groups. Validate geometry with ORTEP-3 for graphical representation .
- Key Parameters : Report R-factors (<5%), bond length/angle deviations, and residual electron density maps .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the chromene core) impact biological activity in related compounds?
- Structure-Activity Relationship (SAR) Approach :
Analog design : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to assess steric/electronic effects.
Bioactivity assays : Test analogs for inhibition of hypoxia-inducible factor (HIF-1α) in cancer cell lines (e.g., glioblastoma U87-MG), using luciferase reporter assays and Western blotting .
Data interpretation : Correlate substituent Hammett constants () with IC values to identify pharmacophoric requirements .
- Case Study : In chromene-based sulfonamides, 3,4-dimethoxy groups enhance solubility but reduce target binding affinity compared to methyl substituents .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodology :
Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to HIF-1α’s PAS-B domain. Parameterize the sulfonyl group’s electrostatic contributions.
MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., Asn-813, Gln-817).
Free-energy calculations : Apply MM-GBSA to estimate and validate against experimental IC data .
- Validation : Compare predicted binding poses with crystallographic data from analogous inhibitors .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Analytical Framework :
Dose-response profiling : Perform MTT assays across multiple concentrations (1 nM–100 µM) to distinguish cytotoxic vs. target-specific effects.
Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions.
Mechanistic studies : Apply RNA-seq or proteomics to elucidate pathways affected at cytotoxic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
